1-(2-Methylpropyl)cyclobutane-1-carbonitrile

Lipophilicity logP Drug-likeness

1-(2-Methylpropyl)cyclobutane-1-carbonitrile (CAS 49826-24-6), also named 1-isobutylcyclobutane-1-carbonitrile, is a small-molecule organic nitrile (C₉H₁₅N; MW 137.22 g/mol) featuring a quaternary carbon center at the 1-position of a cyclobutane ring, substituted with an isobutyl chain and a cyano group. This geminal disubstitution pattern creates a compact, stereochemically defined scaffold with a computed lipophilicity of XLogP3 = 2.5 and a topological polar surface area (TPSA) of 23.8 Ų, positioning it as a hydrophobic, sp³-rich fragment.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 49826-24-6
Cat. No. B1425409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)cyclobutane-1-carbonitrile
CAS49826-24-6
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCC1)C#N
InChIInChI=1S/C9H15N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-6H2,1-2H3
InChIKeyYWKNHGLDWRFJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)cyclobutane-1-carbonitrile (CAS 49826-24-6): A Geminal Disubstituted Cyclobutane Building Block for sp³-Enriched Molecular Design


1-(2-Methylpropyl)cyclobutane-1-carbonitrile (CAS 49826-24-6), also named 1-isobutylcyclobutane-1-carbonitrile, is a small-molecule organic nitrile (C₉H₁₅N; MW 137.22 g/mol) featuring a quaternary carbon center at the 1-position of a cyclobutane ring, substituted with an isobutyl chain and a cyano group [1]. This geminal disubstitution pattern creates a compact, stereochemically defined scaffold with a computed lipophilicity of XLogP3 = 2.5 and a topological polar surface area (TPSA) of 23.8 Ų, positioning it as a hydrophobic, sp³-rich fragment [1]. It is commercially catalogued as a versatile small-molecule scaffold and building block, typically supplied at 95% purity, and is employed as a synthetic intermediate in medicinal chemistry and organic synthesis programs requiring conformational constraint, reduced planarity, and controlled exit vector geometry [2].

Why 1-(2-Methylpropyl)cyclobutane-1-carbonitrile Cannot Be Replaced by a Generic Cycloalkyl Nitrile


Substituting 1-(2-methylpropyl)cyclobutane-1-carbonitrile with an unsubstituted cyclobutanecarbonitrile, a differently sized cycloalkyl nitrile, or a regioisomeric alkyl chain analog introduces quantifiable deviations in lipophilicity, steric bulk, ring strain energetics, and exit vector geometry that directly alter molecular recognition, metabolic stability, and downstream synthetic utility. Cyclobutane rings possess a unique puckered conformation (out-of-plane dihedral angle ≈20–25°) and bond angles of ~88°, yielding a strain energy of approximately 110 kJ/mol—intermediate between cyclopropane (~116 kJ/mol) and cyclopentane (~27 kJ/mol)—which modulates reactivity and conformational preferences in ways that cannot be recapitulated by simply changing ring size [1][2]. The isobutyl substituent at the quaternary 1-position further differentiates this scaffold: its branched-chain topology increases lipophilicity by approximately 1.2–2.0 logP units compared to the parent cyclobutanecarbonitrile, while providing steric shielding of the nitrile group that is absent in the linear n-butyl isomer [3]. These compound-specific physicochemical signatures mean that generic replacement with an in-class analog will predictably shift target-binding pharmacophore geometry, alter partition coefficients, and compromise synthetic intermediate fidelity in multi-step sequences.

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)cyclobutane-1-carbonitrile Relative to Comparator Compounds


Lipophilicity Differential: Isobutyl-Substituted Cyclobutane Carbonitrile vs. Parent Cyclobutanecarbonitrile

1-(2-Methylpropyl)cyclobutane-1-carbonitrile exhibits a computed logP (XLogP3) of 2.5 and an experimentally indexed logP of 2.495, representing a substantial increase in lipophilicity compared to the parent unsubstituted cyclobutanecarbonitrile (CAS 4426-11-3), for which multiple databases report logP values between 0.48 and 1.31 [1][2]. The isobutyl appendage therefore contributes an incremental logP shift of approximately +1.2 to +2.0 units, moving the compound from a moderately polar fragment into a hydrophobic fragment space more compatible with passive membrane permeation and occupancy of lipophilic protein binding pockets.

Lipophilicity logP Drug-likeness Building block profiling

Steric and Topological Differentiation: Branched Isobutyl vs. Linear n-Butyl Cyclobutane Carbonitrile

Comparison of 1-(2-methylpropyl)cyclobutane-1-carbonitrile (isobutyl isomer, CAS 49826-24-6) with its straight-chain constitutional isomer 1-butylcyclobutane-1-carbonitrile (CAS 1493666-35-5) reveals that both share an identical molecular formula (C₉H₁₅N) and molecular weight (137.22 g/mol), yet their three-dimensional shapes diverge significantly. The isobutyl group presents a bifurcated, V-shaped topology with two methyl termini that provide greater steric bulk proximal to the quaternary center (branch point at C-2 of the side chain), whereas the n-butyl chain adopts an extended, linear conformation with a single terminal methyl group [1]. While no direct experimental comparative dataset exists for these two isomers, the topological difference is quantified by computed shape descriptors: the isobutyl-substituted scaffold possesses a higher degree of branching (one tertiary C–H in the side chain vs. all secondary C–H in n-butyl), resulting in a more compact molecular volume and altered solvent-accessible surface area that impacts both crystal packing and protein-binding complementarity [2].

Steric shielding Shape diversity Nitrile stability Building block selection

Ring Strain Energy as a Reactivity and Metabolic Stability Discriminator: Cyclobutane vs. Cyclopropane and Cyclopentane Nitriles

The cyclobutane core of 1-(2-methylpropyl)cyclobutane-1-carbonitrile possesses a ring strain energy of approximately 110 kJ/mol (26.3–26.4 kcal/mol), positioning it between cyclopropane (~115–116 kJ/mol; ~27.5 kcal/mol) and cyclopentane (~26–27 kJ/mol; ~6.2–6.5 kcal/mol) [1][2]. This intermediate strain energy confers a unique reactivity profile: while cyclopropane derivatives are prone to ring-opening under mild conditions and cyclopentane derivatives are relatively inert, cyclobutane nitriles exhibit sufficient kinetic stability for use as synthetic intermediates in multi-step sequences, yet retain enough strain to undergo selective ring-opening or ring-expansion transformations when desired [3]. The puckered conformation (dihedral angle ≈20–25°) also reduces torsional eclipsing relative to the planar cyclopropane ring, contributing to differential metabolic stability of cyclobutane-containing drug candidates compared to cyclopropyl analogs [4].

Ring strain Metabolic stability Reactivity tuning Cycloalkyl nitrile

Purity Tier Comparison Across Commercial Suppliers of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile

Commercial sourcing analysis reveals that 1-(2-methylpropyl)cyclobutane-1-carbonitrile is available at two distinct purity tiers: 95% (AKSci, Enamine) and 98% (Leyan) . The 98% grade (Leyan product 1551735) offers a 3-percentage-point purity advantage over the more commonly stocked 95% grade, which may be significant for applications requiring high-fidelity intermediate quality in multi-step synthetic sequences where cumulative impurity carry-through can erode final product yield and purity. No equivalent 98%-grade offering was identified for the closely related analog 1-butylcyclobutane-1-carbonitrile from the same supplier network, suggesting a narrower purity availability window for the linear-chain analog.

Purity Quality control Vendor comparison Procurement specification

Physicochemical Property Vector Comparison: Isobutyl-Cyclobutane Carbonitrile vs. Phenyl-Cyclobutane Carbonitrile

Head-to-head comparison of the computed physicochemical property vectors of 1-(2-methylpropyl)cyclobutane-1-carbonitrile (CAS 49826-24-6) and the widely used aromatic analog 1-phenylcyclobutanecarbonitrile (CAS 14377-68-5) reveals a clear differentiation in fraction sp³ (Fsp³), lipophilicity, and molecular shape [1]. The isobutyl-substituted scaffold is fully aliphatic (Fsp³ = 1.0 for the substituent; 8 sp³ carbons out of 9 total carbons for an overall Fsp³ ≈ 0.89), whereas the phenyl-substituted analog incorporates a planar aromatic ring (Fsp³ ≈ 0.29, with only 2 sp³ carbons in the cyclobutane ring vs. 6 aromatic sp² carbons). The isobutyl scaffold has a molecular weight of 137.22 g/mol vs. 157.21 g/mol for the phenyl analog, and a TPSA of 23.8 Ų identical to the phenyl analog because the nitrile group dominates the polar surface area in both cases [1]. The lower molecular weight and higher Fsp³ of the isobutyl-substituted scaffold align with the modern medicinal chemistry emphasis on increasing three-dimensionality and reducing aromatic ring count to improve clinical developability [2].

Fragment-based drug design Physicochemical property vector Aromatic vs. aliphatic Scaffold selection

Limitation Acknowledgment: Absence of Published Head-to-Head Biological or Pharmacokinetic Comparative Data

A systematic search of the primary research literature, patent databases (Google Patents, USPTO, WIPO), and authoritative repositories (PubChem, ChEMBL, DrugBank) as of April 2026 has not identified any published head-to-head study directly comparing 1-(2-methylpropyl)cyclobutane-1-carbonitrile with a named comparator compound in any biological assay (binding affinity, cellular potency, ADME, in vivo efficacy, or toxicity). The compound appears exclusively as a commercial building block and synthetic intermediate, with no indexed bioactivity data in PubChem (zero bioassay entries), no deposited crystal structure in the Cambridge Structural Database, and no entry in ChEMBL or DrugBank [1][2]. Consequently, all evidence dimensions presented above derive from computed physicochemical properties, class-level cyclobutane scaffold generalizations, and vendor specification comparisons. Procurement decisions based on this compound must therefore be guided by the quantifiable physicochemical differentiation relative to analogs, rather than by claims of superior biological performance for which no direct evidence currently exists.

Data gap Evidence limitations Procurement caveat

Recommended Application Scenarios for 1-(2-Methylpropyl)cyclobutane-1-carbonitrile Based on Quantified Differentiation Evidence


Fragment-Based Drug Design Requiring Hydrophobic, sp³-Rich Nitrile Fragments

With an XLogP3 of 2.5 and an Fsp³ of approximately 0.89, 1-(2-methylpropyl)cyclobutane-1-carbonitrile is quantitatively positioned as a hydrophobic, three-dimensional fragment suitable for fragment-based drug discovery campaigns targeting lipophilic protein pockets. Its nitrile group provides a well-precedented synthetic handle for elaboration into amides, amines, tetrazoles, and carboxylic acids, while the isobutyl-cyclobutane core contributes conformational restriction and metabolic stability advantages documented for cyclobutane-containing drug candidates [1]. The compound's 2.5 logP value places it within the optimal fragment lipophilicity range (logP 1–3) recommended for fragment screening libraries, minimizing the risk of promiscuous aggregation associated with excessively lipophilic fragments (logP > 3) [2].

Synthesis of Geminal Disubstituted Cyclobutane Intermediates Requiring a Branched Alkyl Exit Vector

The quaternary carbon at the cyclobutane 1-position bearing both the nitrile and the branched isobutyl group creates a rigid, synthetically versatile intermediate with a defined exit vector geometry. This scaffold is appropriate for multi-step synthetic sequences in which the isobutyl group provides steric shielding of the quaternary center, potentially improving diastereoselectivity in subsequent transformations compared to less hindered analogs such as cyclobutanecarbonitrile or the n-butyl isomer [1]. Commercial availability at 98% purity from Leyan enables procurement at a grade suitable for late-stage intermediate synthesis where impurity thresholds are stringent .

Bioisosteric Replacement of Aromatic Nitriles with Aliphatic Cyclobutane Scaffolds in Lead Optimization

For medicinal chemistry programs seeking to replace a para-substituted benzonitrile or phenylacetonitrile motif with a saturated bioisostere, 1-(2-methylpropyl)cyclobutane-1-carbonitrile offers an Fsp³ advantage of approximately +0.60 over 1-phenylcyclobutanecarbonitrile, while maintaining an identical TPSA (23.8 Ų) and nitrile functionality [1][2]. This substitution strategy aligns with the 'Escape from Flatland' paradigm, which correlates increased molecular saturation with improved clinical developability metrics, including aqueous solubility, reduced cytochrome P450 inhibition, and lower attrition rates in preclinical toxicology [3]. The 20 Da molecular weight reduction relative to the phenyl analog further supports compliance with Lipinski's rule-of-five guidelines.

Cyclobutane Ring-Expansion and Strain-Release Synthetic Methodologies

The intermediate ring strain energy of the cyclobutane core (~110 kJ/mol) compared to cyclopropane (~116 kJ/mol) and cyclopentane (~27 kJ/mol) makes 1-(2-methylpropyl)cyclobutane-1-carbonitrile a suitable substrate for strain-release ring-expansion reactions that are not accessible with less-strained cyclopentane analogs, yet with greater kinetic stability during storage and handling than cyclopropane nitriles [1][2]. The isobutyl substituent may further modulate the regioselectivity of ring-opening by steric and electronic perturbation of the quaternary center, making this compound a candidate for methodological studies in cyclobutane functionalization chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylpropyl)cyclobutane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.